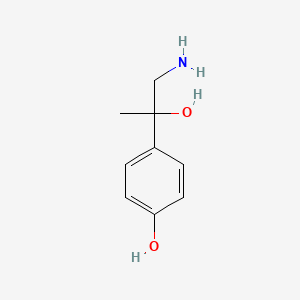

4-(1-Amino-2-hydroxypropan-2-yl)phenol

Description

4-(1-Amino-2-hydroxypropan-2-yl)phenol is an aromatic compound featuring a phenol moiety substituted with a 1-amino-2-hydroxypropan-2-yl group. This structure combines phenolic hydroxyl reactivity with amino alcohol functionality, making it a candidate for applications in medicinal chemistry, materials science, and catalysis. The compound’s stereochemistry and hydrogen-bonding capacity (due to –NH2 and –OH groups) may influence its solubility, stability, and intermolecular interactions .

Properties

CAS No. |

2462-53-5 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.2 g/mol |

IUPAC Name |

4-(1-amino-2-hydroxypropan-2-yl)phenol |

InChI |

InChI=1S/C9H13NO2/c1-9(12,6-10)7-2-4-8(11)5-3-7/h2-5,11-12H,6,10H2,1H3 |

InChI Key |

GNHGGBLPXQMDFG-UHFFFAOYSA-N |

SMILES |

CC(CN)(C1=CC=C(C=C1)O)O |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)O)O |

Synonyms |

alpha-methyl-4-octopamine alpha-methyl-4-octopamine, (+-)-isomer alpha-methyl-4-octopamine, (-)-isomer alpha-methyl-p-octopamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

Structural Features: Contains a phenolic –OH group and a conjugated imidazole ring with phenyl substituents . Key Properties:

- Nonlinear Optical (NLO) Activity: Exhibits large third-order nonlinear susceptibility (χ<sup>(3)</sup> ≈ 2.26 × 10<sup>−6</sup> esu) and hyperpolarizability (β ≈ 4.044 × 10<sup>−1</sup> cm/W), attributed to π-conjugation and intramolecular charge transfer (ICT) .

- Electronic Structure : Low HOMO-LUMO gap (theoretical calculations using TD-DFT/B3LYP) facilitates charge transfer, enhancing NLO performance .

Applications : Proposed for use in optical data storage, photonic devices, and laser protection systems .

2-(4-Hydroxyphenethylamino)-1-(4-hydroxyphenyl)propanol

Structural Features: Contains two phenolic –OH groups and an amino alcohol side chain, analogous to the target compound . Key Properties:

- Stereochemical Complexity : The presence of chiral centers (R,S configuration) may affect biological activity or material properties .

Applications: No direct data provided, but similar amino alcohols are often intermediates in drug synthesis or chiral catalysts.

4-Amino-2-phenylphenol

Structural Features: Phenol core with –NH2 and –C6H5 substituents . Key Properties:

- Toxicity: Limited toxicological data available; precautions required for handling (e.g., eye/skin irritation risks) .

Applications: Potential use in dyes or polymers, though specific applications are undocumented in the evidence.

Comparative Analysis of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.